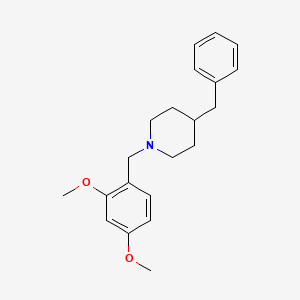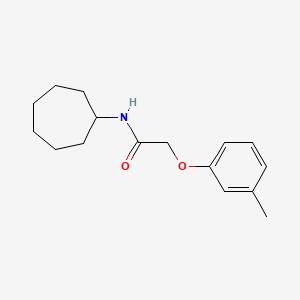![molecular formula C18H21ClN2O3 B5683797 3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as CC-115, is a small molecule inhibitor that has shown promise as a potential therapeutic agent in various diseases. The compound was first synthesized and characterized by scientists at Celgene Corporation, and has since been the subject of numerous scientific studies.
Mécanisme D'action
CC-115 is a dual inhibitor of mTORC1 and mTORC2, two protein complexes that play a key role in cell growth, proliferation, and survival. By inhibiting the activity of these pathways, CC-115 can prevent the growth and survival of cancer cells, reduce inflammation in autoimmune disorders, and inhibit the production of excess connective tissue in fibrotic diseases.
Biochemical and Physiological Effects:
In addition to its effects on mTORC1 and mTORC2, CC-115 has been shown to have other biochemical and physiological effects. For example, CC-115 has been shown to inhibit the activity of PI3K, another protein pathway that plays a role in cell growth and survival. CC-115 has also been shown to inhibit the activity of DNA-PK, an enzyme that is involved in DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CC-115 as a research tool is its specificity for mTORC1 and mTORC2. This specificity allows researchers to study the effects of inhibiting these pathways without the confounding effects of other signaling pathways. However, one limitation of CC-115 is its relatively low potency compared to other mTOR inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to CC-115. Finally, there is ongoing research into the potential use of CC-115 in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with cyclohexanone to form an intermediate. This intermediate is then reacted with 3-chloro-1,2-propanediol to form the chlorohydrin. Finally, the chlorohydrin is reacted with 2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate to form CC-115.
Applications De Recherche Scientifique
CC-115 has been studied for its potential therapeutic effects in a variety of diseases, including cancer, autoimmune disorders, and fibrotic diseases. In cancer research, CC-115 has been shown to inhibit the activity of the mTORC1 and mTORC2 pathways, which are known to play a role in tumor growth and survival. In autoimmune disorders, CC-115 has been shown to reduce inflammation and immune system activation. In fibrotic diseases, CC-115 has been shown to inhibit the activity of fibroblasts, which are responsible for the production of excess connective tissue.
Propriétés
IUPAC Name |
3-chloro-1-cyclohexyl-4-(2-methoxy-5-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-8-9-14(24-2)13(10-11)20-16-15(19)17(22)21(18(16)23)12-6-4-3-5-7-12/h8-10,12,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSQMLWQSQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)

![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)

![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)